N-(2-(4-fluorophenyl)-2-morpholinoethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of similar compounds is often determined using techniques like X-ray diffraction, FTIR, 1H and 13C NMR, and MS . These techniques can provide information about the compound’s crystal structure, conformation, and some special physical and chemical properties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include the formation of the thiazolidine ring, which can be achieved through cyclization reactions . Subsequent reactions may involve the introduction of various substituents through nucleophilic substitution or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using various techniques, including density functional theory (DFT), which can calculate the molecular structure and compare it with X-ray values . DFT can also be used to study the molecular electrostatic potential and frontier molecular orbitals of the compound .Scientific Research Applications
Synthesis and Antimicrobial Activity
Sulfonamides, including derivatives similar to the specified compound, have been extensively studied for their antimicrobial properties. For example, a study by Janakiramudu et al. (2017) explored the synthesis and antimicrobial activity of sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, showcasing their potential in combating bacterial and fungal infections. These compounds demonstrated potent antifungal activities, with certain derivatives exhibiting promising activity against bacterial strains as well (Janakiramudu et al., 2017).
Modulation of Antibiotic Activity
Another study highlighted the modulation of antibiotic activity against multidrug-resistant strains by 4-(Phenylsulfonyl) morpholine, a compound related to sulfonamides. This study emphasized the compound's potential to enhance the efficacy of antibiotics against resistant bacterial strains, presenting an approach to tackle antimicrobial resistance (Oliveira et al., 2015).
Fluorescent Probes and Imaging
Sulfonamide derivatives have also found applications in the development of fluorescent probes for imaging purposes. Gao et al. (2018) described a naphthalene-based fluorescent probe for ratiometric imaging of lysosomal hydrogen sulfide in living cells, demonstrating the utility of sulfonamide derivatives in biological imaging and the study of cellular processes (Gao et al., 2018).
Anticancer Research
Sulfonamide compounds have been evaluated for their anticancer properties as well. A study conducted by Ghorab et al. (2015) investigated the cytotoxic activity of novel sulfonamide derivatives, including those with morpholinophenyl and other moieties, against breast and colon cancer cell lines. Certain derivatives showed potent anticancer activity, highlighting the therapeutic potential of sulfonamide derivatives in cancer treatment (Ghorab et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O3S/c23-20-8-5-18(6-9-20)22(25-11-13-28-14-12-25)16-24-29(26,27)21-10-7-17-3-1-2-4-19(17)15-21/h5-10,15,22,24H,1-4,11-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSIFRQUJAIJJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=C(C=C3)F)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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